![molecular formula C11H18BrNO B14505108 [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide CAS No. 63321-81-3](/img/structure/B14505108.png)
[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a trimethylmethanaminium group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method includes the reaction of 2-(hydroxymethyl)aniline with trimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(carboxymethyl)phenyl-N,N,N-trimethylmethanaminium bromide, while substitution reactions can produce various derivatives depending on the nucleophile.
科学的研究の応用
Chemistry
In chemistry, [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic processes.
Biology
In biological research, this compound is utilized for its antimicrobial properties. It is often incorporated into formulations to study its effects on microbial growth and biofilm formation.
Medicine
In the medical field, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the formulation of disinfectants and sanitizers due to its antimicrobial properties. It is also employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide involves its interaction with cellular membranes. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in various industrial and research applications.
Dodecyltrimethylammonium bromide: Commonly used in the formulation of detergents and surfactants.
Uniqueness
[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
63321-81-3 |
|---|---|
分子式 |
C11H18BrNO |
分子量 |
260.17 g/mol |
IUPAC名 |
[2-(hydroxymethyl)phenyl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H18NO.BrH/c1-12(2,3)8-10-6-4-5-7-11(10)9-13;/h4-7,13H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ZWEYMDFCTUMTFL-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1=CC=CC=C1CO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



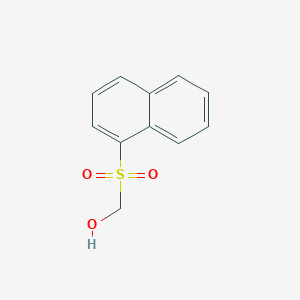
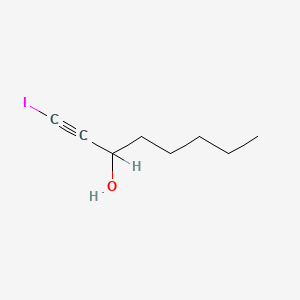

![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
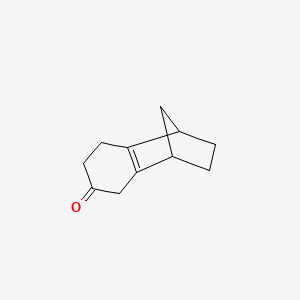
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)

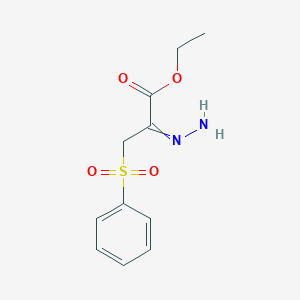
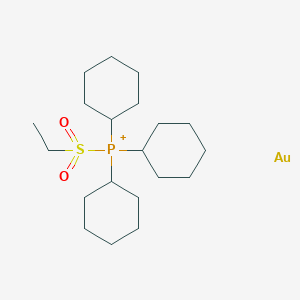


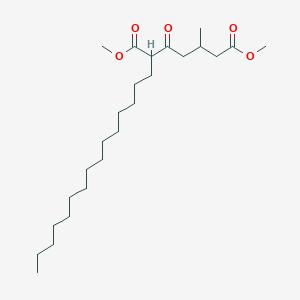
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
